N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-benzhydryl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(22-11-12-23(26-17-22)30-18-19-13-15-29-16-14-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,19,24H,13-16,18H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVFRIIEBZEFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of benzhydryl chloride with 6-hydroxy-nicotinamide in the presence of a base to form the benzhydryl-nicotinamide intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or nicotinamide moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
Scientific Research Applications of N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
This compound is a compound of interest in medicinal chemistry, particularly for its potential applications in pharmacology and biochemistry. This article explores its various applications, supported by recent research findings and case studies.
Inhibition of Nicotinamide N-Methyltransferase
One of the prominent applications of this compound is its role as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases, including metabolic syndrome and cancer.
Recent studies have demonstrated that NNMT inhibitors can enhance the effectiveness of certain therapies by modulating metabolic pathways. For instance, a study highlighted that NNMT inhibition could synergize with sodium-glucose cotransporter 2 inhibitors, indicating a potential therapeutic strategy for managing diabetic nephropathy .
Monoamine Transporter Inhibition
Another significant application is the compound's potential as a triple monoamine reuptake inhibitor. Research has shown that structural analogues of this compound exhibit strong affinities for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These properties suggest its utility in treating mood disorders such as depression and anxiety .
Prodrug Strategies for Enhanced Bioavailability
The development of prodrugs based on this compound has been explored to improve cellular uptake and bioavailability. By modifying the compound's structure to create esterase-sensitive prodrugs, researchers have reported enhanced permeability and cellular activity, which are crucial for effective pharmacological action .
Table: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Fexofenadine: Another benzhydryl compound used as an antihistamine.
Sertraline: A tetrahydronaphthalene derivative with antidepressant properties.
Uniqueness
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Unlike other benzhydryl compounds, it possesses a nicotinamide moiety, which enhances its potential for diverse applications in scientific research and industry.
Biological Activity
N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 402.5 g/mol
- CAS Number: 2034242-71-0
The biological activity of this compound is attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Binding: It may interact with neurotransmitter receptors, affecting neurotransmission and potentially influencing mood and behavior.
1. Antidepressant Effects
Recent studies have indicated that compounds similar to N-benzhydryl derivatives can exhibit antidepressant-like effects by modulating monoamine transporters. Research has shown that analogues of this compound inhibit the uptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) in rat brain tissues, suggesting potential for treating mood disorders .
2. Anticancer Properties
N-benzhydryl derivatives have been investigated for their anticancer activities. Studies reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The presence of the tetrahydro-pyran moiety is believed to enhance these effects by improving bioavailability and target specificity .
3. Anti-inflammatory Activity
In vitro studies have demonstrated that N-benzhydryl-nicotinamide compounds can reduce inflammatory markers in human cell lines. This suggests a potential application in treating inflammatory diseases, although further research is needed to elucidate the specific pathways involved .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for N-benzhydryl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between nicotinamide derivatives and benzhydryl groups under carbodiimide-mediated conditions (e.g., EDC/HOBt).
- Etherification : Introduction of the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution or Mitsunobu reactions.
Optimization parameters : - Temperature : 0–25°C for sensitive intermediates to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-ether formation).
Yield improvements (70–85%) are achieved by controlling stoichiometry and purifying via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyran and benzhydryl groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.2).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary biological targets or mechanisms of action reported for this compound?
Preliminary studies suggest interactions with:
- Kinases : Potential inhibition of tyrosine kinases due to structural similarity to ATP-binding site competitors.
- GPCRs : Modulation of G protein-coupled receptors via the benzhydryl moiety’s hydrophobic interactions.
Mechanistic studies use surface plasmon resonance (SPR) and radioligand binding assays to quantify binding affinities (Kd values in µM range) .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in derivatives of this compound?
- X-ray crystallography : Determines absolute configuration of the tetrahydro-2H-pyran ring.
- 2D NMR (COSY, NOESY) : Maps spatial proximity of benzhydryl protons to pyran methoxy groups.
- Computational modeling (DFT) : Predicts energetically favorable conformers and validates experimental data .
Q. What strategies address contradictory data in enzyme inhibition assays?
Example: Discrepancies in IC50 values across studies may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) affect competitive inhibition profiles.
- Protein isoforms : Use isoform-specific recombinant enzymes (e.g., JAK2 vs. EGFR).
Mitigation : Standardize protocols (e.g., ADP-Glo™ Kinase Assay) and validate with positive controls (staurosporine) .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
- Solubility : Poor aqueous solubility (<10 µg/mL) necessitates formulation with co-solvents (e.g., 10% DMSO/PEG-400).
- Stability : Degrades at pH < 4 (amide hydrolysis); use lyophilization for long-term storage.
Advanced methods : Nanoemulsion or liposomal encapsulation improves bioavailability (AUC increase by 2–3×) .
Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?
- Hepatic microsomes : Assess metabolic stability (t1/2 > 60 min indicates low CYP450 liability).
- Caco-2 monolayers : Measure permeability (Papp > 1 × 10⁻⁶ cm/s suggests oral absorption).
- Plasma protein binding : Equilibrium dialysis quantifies unbound fraction (fu > 5% is desirable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
